Dibehenoylphosphatidylcholine

描述

属性

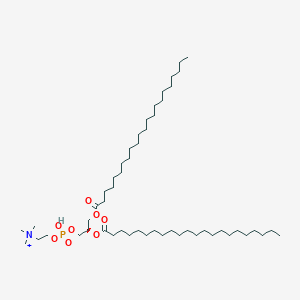

分子式 |

C52H105NO8P+ |

|---|---|

分子量 |

903.4 g/mol |

IUPAC 名称 |

2-[[(2R)-2,3-di(docosanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |

InChI |

InChI=1S/C52H104NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-51(54)58-48-50(49-60-62(56,57)59-47-46-53(3,4)5)61-52(55)45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h50H,6-49H2,1-5H3/p+1/t50-/m1/s1 |

InChI 键 |

HRTBOPUWPUXROO-VCZQVZGSSA-O |

手性 SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCC |

规范 SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCC |

同义词 |

dibehenoyl-PC dibehenoyl-phosphatidylcholine dibehenoylphosphatidylcholine didocosanoylphosphatidylcholine |

产品来源 |

United States |

科学研究应用

Drug Delivery Systems

Dibehenoylphosphatidylcholine is primarily utilized in the formulation of lipid-based nanoparticles and liposomes, which enhance the solubility and bioavailability of hydrophobic drugs. The following table summarizes key findings regarding its role in drug delivery:

Therapeutic Formulations

The compound has been investigated for its potential therapeutic benefits, particularly in managing liver conditions and metabolic disorders. Notable applications include:

- Liver Steatosis Treatment : this compound is a component of essential phospholipids that have shown efficacy in reversing liver steatosis. Clinical trials have indicated that it may influence metabolic pathways related to fatty acid synthesis and oxidation, leading to improved liver health outcomes .

- Cancer Therapy : Research indicates that phosphatidylcholine derivatives, including this compound, play a role in modulating choline metabolism, which can impact cancer cell proliferation and response to chemotherapy. Changes in choline metabolite levels have been correlated with treatment responses in breast and prostate cancers .

Biomarker for Clinical Monitoring

This compound levels have been explored as potential biomarkers for monitoring treatment responses in various cancers:

- Response Prediction : Studies utilizing 1H-MRS imaging have shown that changes in total choline levels can indicate early responses to chemotherapy, aiding clinicians in adjusting treatment plans accordingly .

- Metabolic Pathway Insights : The compound's involvement in choline metabolism provides insights into the biochemical changes occurring during cancer progression and treatment, highlighting its potential as a therapeutic target .

Recent Technological Advances

Recent advancements in nanotechnology have incorporated this compound into innovative formulations aimed at enhancing drug delivery systems:

- Nanoparticle Engineering : The use of phenolic compounds alongside this compound has led to the development of hybrid nanoparticles that exhibit improved biocompatibility and functionality for biomedical applications .

- Encapsulation Techniques : Novel encapsulation methods utilizing this compound have been developed to enhance the solubility and bioavailability of various therapeutic agents, including antioxidants and anti-inflammatory compounds derived from natural sources .

Case Studies

Several studies exemplify the applications of this compound:

- A study on lipid-based nanoparticles demonstrated significant improvements in the delivery of poorly soluble drugs, resulting in enhanced therapeutic efficacy and reduced side effects compared to traditional formulations .

- Clinical trials investigating essential phospholipids containing this compound reported substantial regression of liver steatosis, indicating its potential role in metabolic health management .

相似化合物的比较

Comparison with Similar Phosphatidylcholines

Structural and Physicochemical Properties

DBPC is distinguished from other PCs by its 22-carbon saturated acyl chains . Below is a comparative analysis with structurally related PCs:

Table 1: Key Properties of DBPC and Analogous Phosphatidylcholines

*Note: DBPC’s phase transition temperature is extrapolated from chain-length trends in saturated PCs .

Key Findings:

- Chain Length and Stability : DBPC’s 22-carbon chains result in a higher phase transition temperature (~70°C) compared to DPPC (41.5°C) and DSPC (55°C). This makes DBPC membranes more rigid and thermally stable, ideal for applications requiring prolonged structural integrity .

- Saturation vs. Unsaturation : Unlike unsaturated PCs (e.g., POPC, 16:0/18:1), DBPC’s fully saturated chains eliminate kinks in the lipid tails, reducing membrane fluidity and enhancing mechanical stability .

DBPC in Microbubble Formulations

DBPC is a critical component in xenon microbubbles (XeMBs) for targeted neuroprotection. Its long acyl chains enable:

- Enhanced Stability : DBPC-based microbubbles resist collapse under physiological temperatures and ultrasound pressures .

- Efficient Gas Encapsulation: The rigid DBPC monolayer retains xenon gas effectively, enabling controlled release in traumatic brain injury models .

In contrast, DPPC (shorter chains, lower Tm) is preferred in lung surfactants due to its ability to form dynamic monolayers during respiration . DSPC (intermediate chain length) is used in thermosensitive liposomes for triggered drug release near 55°C .

Lysophosphatidylcholine (LPC) vs. Diacyl PCs

Lyso-PCs like LPC(22:0) (single acyl chain) exhibit distinct behavior:

Research Findings and Limitations

- Microbubble Performance: DBPC/DSPE-PEG5000 (9:1 molar ratio) microbubbles demonstrated superior xenon retention compared to perfluorobutane (PFB) controls, attributed to DBPC’s tight packing .

- Thermal Limitations : While DBPC’s high Tm ensures stability, it may hinder fusion with cell membranes at physiological temperatures, requiring hybrid formulations for certain drug delivery applications .

常见问题

Q. How can Dibehenoylphosphatidylcholine (DBPC) be synthesized and characterized in a research setting?

Methodological Answer: Synthesis typically involves esterification of phosphatidylcholine with behenic acid. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) to assess purity (>95%). For novel compounds, provide full spectral data and elemental analysis in the main manuscript or supplementary materials .

Q. What experimental assays are reliable for quantifying DBPC concentration in biological samples?

Methodological Answer: Use enzymatic or colorimetric assays (e.g., phospholipase D-based hydrolysis coupled to choline oxidase). Include a standard curve with pure DBPC (0–100 µM range) for calibration. Validate sensitivity using spiked recovery experiments in matrices like plasma or cell lysates .

Q. How should researchers assess DBPC stability under varying experimental conditions?

Methodological Answer: Conduct accelerated stability studies by incubating DBPC at controlled temperatures (4°C, 25°C, 37°C), pH levels (4–9), and solvent systems (aqueous buffers, organic solvents). Monitor degradation via thin-layer chromatography (TLC) or HPLC-MS. Report storage recommendations in the "Experimental" section .

Q. What methods are used to study DBPC interactions with model lipid membranes?

Methodological Answer: Employ differential scanning calorimetry (DSC) to analyze phase transition behavior and fluorescence anisotropy using probes like DPH (1,6-diphenyl-1,3,5-hexatriene). Compare results with control phospholipids (e.g., DPPC) to interpret membrane fluidity changes .

Advanced Research Questions

Q. How can contradictory data in DBPC literature be systematically resolved?

Methodological Answer: Perform a systematic review using Boolean search strategies across PubMed, Scopus, and Web of Science. Apply the PRISMA framework to screen studies, assess bias via ROB-2 tool, and reconcile discrepancies by meta-analysis (if homogeneity exists) or qualitative synthesis .

Q. What experimental design considerations are critical for studying DBPC cellular uptake mechanisms?

Methodological Answer: Use fluorescently tagged DBPC (e.g., BODIPY-labeled) with confocal microscopy. Include controls for non-specific binding (e.g., excess unlabeled DBPC) and validate uptake pathways using inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis). Report cell viability data and dose-response curves .

Q. How can structure-activity relationships (SAR) for DBPC analogs be analyzed computationally?

Methodological Answer: Perform molecular dynamics (MD) simulations to compare membrane insertion efficiency of DBPC vs. analogs. Calculate free energy profiles (e.g., PMF) and correlate with experimental parameters like critical micelle concentration (CMC). Validate predictions using in vitro permeability assays .

Q. What strategies improve reproducibility of DBPC-based formulations in inter-laboratory studies?

Methodological Answer: Document batch-specific parameters (e.g., solvent purity, sonication time for liposome preparation) in supplementary materials. Share raw NMR/MS spectra and HPLC chromatograms in open-access repositories. Use standardized reference materials (e.g., NIST-certified lipids) for calibration .

Q. How should degradation products of DBPC be identified and quantified in long-term studies?

Methodological Answer: Use stability-indicating HPLC-MS methods with gradient elution. Characterize degradation products via MS/MS fragmentation and compare with synthetic standards. Report degradation kinetics (e.g., Arrhenius plots) and storage conditions minimizing hydrolysis .

Q. What methodologies are appropriate for evaluating DBPC's long-term stability in vivo?

Methodological Answer: Conduct longitudinal studies using radiolabeled DBPC (e.g., ^14C-behenic acid) in animal models. Analyze tissue distribution via scintillation counting and metabolite profiling using LC-MS. Include negative controls (e.g., non-esterified phosphatidylcholine) to distinguish DBPC-specific metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。